molecular formula C9H7N3O2 B12332041 N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide

N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide

Cat. No.: B12332041
M. Wt: 189.17 g/mol
InChI Key: DUWLGJNTMBAOTH-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with acetic anhydride, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide is unique due to its specific structural features and the presence of the acetamide group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

N-(2-oxobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C9H7N3O2/c1-5(13)10-6-2-3-7-8(4-6)12-9(14)11-7/h2-4H,1H3,(H,10,13)

InChI Key

DUWLGJNTMBAOTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC(=O)N=C2C=C1

Origin of Product

United States

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